N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
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Overview
Description
N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a synthetic organic compound with potential applications in various scientific fields. It features a nicotinamide core substituted with a methoxy and a methyl group, along with a tetrahydro-2H-pyran-4-yloxy moiety. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core is synthesized through standard organic reactions involving nicotinic acid or its derivatives.
Introduction of the Methoxy and Methyl Groups: These groups are introduced via methylation and methoxylation reactions, often using reagents like methyl iodide and sodium methoxide.
Attachment of the Tetrahydro-2H-pyran-4-yloxy Moiety: This step involves the reaction of the nicotinamide derivative with tetrahydro-2H-pyran-4-ol under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-2-yl)oxy)nicotinamide: Similar structure but with a different position of the tetrahydro-2H-pyran group.
N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-3-yl)oxy)nicotinamide: Another positional isomer with distinct chemical properties.
Uniqueness
N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-methoxy-N-methyl-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-15(17-2)13(16)10-3-4-12(14-9-10)19-11-5-7-18-8-6-11/h3-4,9,11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOVOZOOAPRHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C(C=C1)OC2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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